o-Anisidine-d7

Beschreibung

Eigenschaften

IUPAC Name |

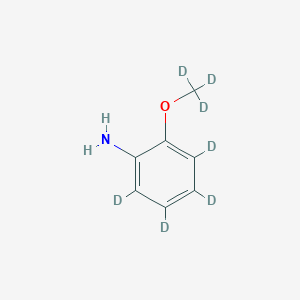

2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPITZXILSNTON-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)OC([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

o-Anisidine-d7: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of o-Anisidine-d7, a deuterated analog of o-Anisidine. It is designed for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This document will cover the core chemical properties, structure, synthesis, and applications of o-Anisidine-d7, with a particular focus on its role as an internal standard in quantitative mass spectrometry.

Introduction: The Significance of Deuterated Internal Standards

In modern analytical science, particularly in regulated environments such as pharmaceutical development, the demand for high-precision quantitative analysis is paramount. Stable isotope-labeled internal standards are indispensable tools for achieving accurate and reliable results, especially in complex biological matrices. o-Anisidine-d7, as the deuterated counterpart to o-Anisidine, serves this critical function. Its near-identical physicochemical properties to the unlabeled analyte, combined with its distinct mass difference, allow it to effectively compensate for variations in sample preparation, chromatographic separation, and mass spectrometric ionization, thereby ensuring the integrity of analytical data[1]. The parent compound, o-Anisidine, is a known hazardous pollutant and a potential human carcinogen, making robust analytical methods for its detection essential for toxicological studies and environmental monitoring[1].

Chemical Properties and Structure

o-Anisidine-d7 is a synthetic, isotopically enriched form of o-Anisidine where seven hydrogen atoms have been replaced by deuterium. This substitution imparts a higher molecular weight without significantly altering the chemical reactivity, making it an ideal internal standard.

Physicochemical Data

The following table summarizes the key physicochemical properties of o-Anisidine-d7, with data for the non-deuterated o-Anisidine provided for comparison.

| Property | o-Anisidine-d7 | o-Anisidine (for comparison) |

| IUPAC Name | 2-(methoxy-d3)-aniline-3,4,5,6-d4 | 2-Methoxyaniline[2] |

| Synonyms | 2-Methoxy-d3-aniline-d4 | o-Aminoanisole, 2-Anisidine[2] |

| CAS Number | 1219803-70-9 | 90-04-0[2] |

| Molecular Formula | C₇H₂D₇NO | C₇H₉NO[2][3] |

| Molecular Weight | 130.17 g/mol [1] | 123.15 g/mol [2][4] |

| Appearance | - | Colorless to yellowish liquid[2] |

| Boiling Point | - | 224 °C[3] |

| Melting Point | - | 6.2 °C[3] |

| Density | - | 1.092 g/cm³ at 20°C[2] |

| Solubility | - | Slightly soluble in water; soluble in ethanol, ether, acetone, and benzene[2] |

Chemical Structure

The structure of o-Anisidine-d7 consists of a benzene ring substituted with a deuterated methoxy group and an amino group at the ortho position, with the remaining four aromatic protons also replaced by deuterium.

Caption: Chemical structure of o-Anisidine-d7.

Synthesis and Purification

The synthesis of o-Anisidine-d7 is a multi-step process that requires careful control of reaction conditions to ensure high isotopic purity. A common and effective route involves the reduction of a deuterated nitroaniline precursor.

Synthetic Pathway

The synthesis of o-Anisidine-d7 can be achieved through the catalytic reduction of o-nitroaniline-d7. This precursor is prepared by the reaction of deuterated benzyl alcohol-d7 with o-nitrobenzene in the presence of a strong base.

Caption: Synthetic workflow for o-Anisidine-d7.

Experimental Protocol

Step 1: Synthesis of o-Nitroaniline-d7 [1]

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add deuterated dimethylformamide (DMF-d7) and sodium deuteride (NaD).

-

Slowly add deuterated benzyl alcohol-d7 to the suspension at room temperature.

-

After the initial reaction subsides, add o-nitrobenzene to the reaction mixture.

-

Heat the mixture to 110-120°C and maintain for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with D₂O.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude o-nitroaniline-d7.

Step 2: Catalytic Reduction to o-Anisidine-d7 [1]

-

Dissolve the crude o-nitroaniline-d7 in methanol-d4 in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Pressurize the vessel with deuterium gas (D₂) and heat to 50°C.

-

Maintain the reaction under vigorous stirring until the uptake of deuterium gas ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol-d4.

-

Concentrate the filtrate under reduced pressure to yield crude o-Anisidine-d7.

Step 3: Purification [1]

-

Purify the crude o-Anisidine-d7 using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Alternatively, for higher purity, preparative high-performance liquid chromatography (HPLC) can be employed.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

The final product should be a colorless to light yellow oil.

Spectroscopic Characterization

The identity and isotopic purity of o-Anisidine-d7 are confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a significant reduction or complete absence of signals in the aromatic region (δ 6.7–7.1 ppm) and the methoxy region (δ 3.8 ppm) compared to the unlabeled o-Anisidine, confirming successful deuteration[1].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will show a molecular ion peak at m/z 130.17, corresponding to the molecular formula C₇H₂D₇NO[1]. The isotopic distribution pattern will confirm the presence of seven deuterium atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit C-D stretching vibrations, typically in the range of 2100-2300 cm⁻¹, which are absent in the non-deuterated analog.

Application as an Internal Standard

The primary application of o-Anisidine-d7 is as an internal standard for the quantification of o-Anisidine in various matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Rationale for Use

An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency. o-Anisidine-d7 fulfills these criteria as it has nearly identical chromatographic retention time and ionization behavior to o-Anisidine. The mass difference of 7 Da allows for their simultaneous detection and differentiation by the mass spectrometer.

Caption: Use of o-Anisidine-d7 in quantitative analysis.

Methodological Considerations

When developing a quantitative method using o-Anisidine-d7 as an internal standard, it is crucial to:

-

Optimize Chromatographic Separation: Ensure baseline separation of o-Anisidine from other matrix components, although co-elution with its deuterated analog is expected and desired.

-

Select Appropriate Mass Transitions: In tandem mass spectrometry (MS/MS), select unique precursor-to-product ion transitions for both o-Anisidine and o-Anisidine-d7 to ensure specificity.

-

Validate the Method: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its accuracy, precision, linearity, and robustness.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles[5][6].

-

Engineering Controls: All handling of o-Anisidine-d7 should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure[6].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and oxidizing agents[6][7].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste[5].

Conclusion

o-Anisidine-d7 is a vital tool for researchers and drug development professionals requiring precise and accurate quantification of o-Anisidine. Its well-defined chemical properties, coupled with its role as a stable isotope-labeled internal standard, enable the development of robust and reliable analytical methods. Proper synthesis, purification, and handling are essential to ensure its quality and the safety of laboratory personnel. This guide provides a comprehensive overview to support the effective and safe utilization of o-Anisidine-d7 in scientific research.

References

-

o-Anisidine. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

o-anisidine. (n.d.). Sdfine. Retrieved January 28, 2026, from [Link]

-

O-ANISIDINE FOR SYNTHESIS MSDS. (2016, April 26). Loba Chemie. Retrieved January 28, 2026, from [Link]

- Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole. (2013, May 1). Google Patents.

-

o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024, July 19). China Chemical Manufacturer. Retrieved January 28, 2026, from [Link]

-

2-Methoxyaniline. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

ortho-Anisidine. (2000). In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon: International Agency for Research on Cancer. Retrieved from [Link]

-

o-Anisidine. (n.d.). Automated Topology Builder (ATB) and Repository. Retrieved January 28, 2026, from [Link]

-

1 H NMR spectra of a)Polyo-anisidine, (b) Polyo-toluidine and (c)... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

- 1. o-Anisidine-d7 Deuterated Internal Standard [benchchem.com]

- 2. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 3. o-Anisidine - Wikipedia [en.wikipedia.org]

- 4. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.com [fishersci.com]

- 7. O-ANISIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Role of o-Anisidine-d7 in Advancing Research: A Technical Guide for Scientists

In the landscape of modern analytical chemistry, particularly within toxicological, environmental, and pharmaceutical research, the pursuit of accuracy and reliability is paramount. The quantification of potentially hazardous compounds at trace levels demands robust methodologies that can overcome the inherent complexities of biological and environmental matrices. This guide provides an in-depth exploration of o-Anisidine-d7, a deuterated stable isotope-labeled internal standard, and its critical role in the precise and accurate quantification of its non-labeled counterpart, o-Anisidine.

o-Anisidine, a monocyclic aromatic amine, is a significant industrial chemical primarily used in the synthesis of azo dyes and pigments.[1] However, its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) underscores the critical need for sensitive and reliable methods to monitor its presence in various samples.[2] This guide will delve into the core applications of o-Anisidine-d7, provide detailed analytical protocols, and discuss the scientific principles that validate its use as an indispensable tool for researchers.

The Imperative for Isotope Dilution Mass Spectrometry

The quantification of low-abundance analytes in complex samples is often hampered by matrix effects and variability in sample preparation and instrument response. Isotope dilution mass spectrometry (IDMS) is the gold standard for overcoming these challenges.[3] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (in this case, o-Anisidine-d7) to the sample at the earliest stage of analysis.[1]

The underlying principle of IDMS is that the isotopically labeled internal standard behaves almost identically to the native analyte throughout the entire analytical process, including extraction, derivatization, chromatography, and ionization.[1] Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, a highly accurate and precise quantification can be achieved, irrespective of sample losses or matrix-induced signal suppression or enhancement.[1]

Core Research Applications of o-Anisidine-d7

The primary application of o-Anisidine-d7 is as an internal standard in a variety of research fields:

-

Human Biomonitoring: Assessing human exposure to o-Anisidine from environmental sources or occupational settings is crucial for understanding its potential health risks. o-Anisidine-d7 is used to accurately quantify o-Anisidine levels in biological matrices such as urine.[4]

-

Environmental Monitoring: As an industrial pollutant, o-Anisidine can contaminate water and soil.[5] The use of o-Anisidine-d7 enables regulatory bodies and researchers to perform reliable quantitative analysis of o-Anisidine in environmental samples to ensure compliance with safety guidelines.

-

Toxicology and Carcinogenicity Studies: Understanding the metabolic fate and genotoxicity of o-Anisidine is essential for elucidating its mechanism of carcinogenesis. o-Anisidine-d7 facilitates pharmacokinetic studies and the analysis of o-Anisidine-DNA adducts.[6]

-

Reaction Mechanism Studies: The kinetic isotope effect observed when using deuterated compounds can provide valuable insights into the transition states of chemical reactions involving o-Anisidine.

Analytical Methodologies for o-Anisidine Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of o-Anisidine, utilizing o-Anisidine-d7 as an internal standard.

Table 1: Key Mass Spectrometry Parameters for o-Anisidine and o-Anisidine-d7

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| o-Anisidine | 124.1 | 109.1 | 15 |

| o-Anisidine-d7 | 131.1 | 116.1 | 15 |

Note: The precursor ion for o-Anisidine is [M+H]⁺. The precursor ion for o-Anisidine-d7 is [M+H]⁺. Collision energies may vary depending on the instrument used and should be optimized.

Experimental Protocol: Quantification of o-Anisidine in Human Urine by LC-MS/MS

This protocol is based on established methods for the analysis of aromatic amines in urine.[4]

1. Sample Preparation (Hydrolysis and Extraction)

-

Rationale: o-Anisidine in urine may be present in its free form or as conjugates. A hydrolysis step is necessary to release the conjugated forms, providing a measure of total exposure. Liquid-liquid extraction is then used to isolate the analyte from the complex urine matrix.

-

Step-by-step methodology:

-

To 2 mL of urine sample in a glass tube, add a known amount of o-Anisidine-d7 internal standard solution.

-

Add 1 mL of 10 M sodium hydroxide (NaOH) to the sample.

-

Seal the tube and heat at 95°C for 15 hours to hydrolyze the conjugates.

-

Cool the sample to room temperature.

-

Add 5 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes to extract the o-Anisidine.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the MTBE to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:methanol with 0.1% formic acid).

-

2. LC-MS/MS Analysis

-

Rationale: Chromatographic separation is essential to resolve o-Anisidine from other isomers and matrix components before detection by mass spectrometry. A C18 column is commonly used for the retention of aromatic amines. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

-

Step-by-step methodology:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS Parameters:

-

Ion Source: ESI (+)

-

Monitor the MRM transitions specified in Table 1.

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations.

-

-

3. Data Analysis and Quantification

-

Rationale: By using the ratio of the peak area of the analyte to the peak area of the internal standard, a calibration curve can be constructed to accurately determine the concentration of o-Anisidine in the unknown samples.

-

Step-by-step methodology:

-

Integrate the peak areas for the specified MRM transitions of o-Anisidine and o-Anisidine-d7.

-

Calculate the peak area ratio of o-Anisidine to o-Anisidine-d7.

-

Prepare a calibration curve by analyzing standards of known o-Anisidine concentrations containing a constant amount of o-Anisidine-d7. Plot the peak area ratio against the concentration of o-Anisidine.

-

Determine the concentration of o-Anisidine in the samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

o-Anisidine-d7 is an essential tool for researchers and scientists in drug development, toxicology, and environmental monitoring. Its use as an internal standard in isotope dilution mass spectrometry provides the necessary accuracy and precision for the reliable quantification of the hazardous compound o-Anisidine in complex matrices. The methodologies outlined in this guide, coupled with a fundamental understanding of the scientific principles, empower researchers to generate high-quality, defensible data, thereby contributing to a safer environment and a better understanding of the health risks associated with chemical exposure.

References

-

Naiman, D. W., et al. (2012). Formation, Persistence, and Identification of DNA Adducts Formed by the Carcinogenic Environmental Pollutant o-Anisidine in Rats. Toxicological Sciences, 127(2), 359-368. [Link]

-

Stamatogianni, C., et al. (2023). Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and quantification of 115 drugs of abuse and metabolites. Journal of Chromatography B, 1227, 123829. [Link]

-

Naiman, D. W., et al. (2011). Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 726(2), 143-150. [Link]

-

Mercolini, L., & Protti, M. (2016). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 21(9), 1144. [Link]

-

Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Environmental Science & Technology, 46(23), 12901-12908. [Link]

-

Mazumder, M. A. R., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]

-

ResearchGate. (n.d.). MRM transitions at different collision energies for each analyte.[Link]

-

ResearchGate. (n.d.). MRM transitions, collision energy and retention time for the 42 analytes and surrogate.[Link]

-

Mazumder, M. A. R., et al. (2021). A Liquid Chromatography –Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. ResearchGate. [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

-

Naiman, D. W., et al. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Toxicology Letters, 176(2), 123-131. [Link]

-

Alwis, K. U., et al. (2015). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 39(8), 621-628. [Link]

-

Kataoka, H. (2009). Chapter 1 Sample preparation for the analysis of drugs in biological fluids. ResearchGate. [Link]

-

International Journal of Chemical and Pharmaceutical Analysis. (n.d.). SOLID-BASED EXTRACTION APPROACHES IN SAMPLE PREPARATION FOR BIOANALYSIS. [Link]

-

Mazumder, M. A. R., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. [Link]

-

National Center for Biotechnology Information. (n.d.). ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. [Link]

-

NeL.edu. (n.d.). Identification of rat cytochromes P450 metabolizing N-(2-methoxyphenyl)hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole.[Link]

-

Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. [Link]

-

Stiborová, M., et al. (2001). Evidence for Activation of Carcinogenic o-Anisidine by Prostaglandin H Synthase: 32P-Postlabelling Analysis of DNA Adduct Formation. General Physiology and Biophysics, 20(3), 267-279. [Link]

-

Cureus. (2023). Case of Nisin Oral Ingestion and its LC-MS/MS Detection in Human Urine Over Time: A Case Report. [Link]

-

Semantic Scholar. (n.d.). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. [Link]

-

MDPI. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

CORE. (n.d.). APPLICATION OF SPECTROMETRY ISOTOPE DILUTION MASS (IDMS) TO TRACE ANAYISIS. STUDY DETERMINATION OF MOLYBDENUM IN A CERTIFIED REF. [Link]

-

Naiman, D. W., et al. (2012). Formation, Persistence, and Identification of DNA Adducts Formed by the Carcinogenic Environmental Pollutant o-Anisidine in Rats. Oxford Academic. [Link]

-

MDPI. (2023). Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction and Liquid Chromatography with High-Resolution Mass Spectrometry. [Link]

-

Wesdemiotis, C., et al. (2012). Quantitative Analysis of Polymer Additives with MALDI-TOF MS Using an Internal Standard Approach. ResearchGate. [Link]

-

Khamis, M. M., et al. (2017). Development of a validated LC- MS/MS method for the quantification of 19 endogenous asthma/COPD potential urinary biomarkers. ResearchGate. [Link]

-

ResearchGate. (n.d.). Pathways of o-anisidine activation showing the characterized active.... [Link]

-

ResearchGate. (n.d.). Pathways of o-anisidine metabolism by the cytochrome P450 system.... [Link]

-

Loba Chemie. (2016). O-ANISIDINE FOR SYNTHESIS MSDS. [Link]

-

Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. National Institutes of Health. [Link]

-

Occupational Safety and Health Administration. (n.d.). ANISIDINE (O-, P- ISOMERS). [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation, persistence, and identification of DNA adducts formed by the carcinogenic environmental pollutant o-anisidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

o-Anisidine-d7: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of o-Anisidine-d7, a deuterated analog of o-Anisidine. It is designed to be a critical resource for researchers, scientists, and professionals in drug development who require a reliable internal standard for quantitative analysis. This document will delve into the synthesis, characterization, and application of o-Anisidine-d7, with a focus on ensuring scientific integrity and providing practical, field-proven insights.

Introduction: The Critical Role of Stable Isotope-Labeled Standards in Bioanalysis

In the landscape of drug discovery and development, the precise quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled (SIL) internal standards are indispensable tools in modern bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[1] By incorporating stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these standards exhibit nearly identical physicochemical properties to their unlabeled counterparts.[2] This ensures they co-elute chromatographically and experience similar extraction efficiencies and matrix effects, thereby providing a reliable means to correct for variations during sample preparation and analysis.[3] The U.S. Food and Drug Administration (FDA) recognizes the importance of using appropriate internal standards in bioanalytical method validation to ensure data accuracy and reproducibility.[4]

o-Anisidine, a precursor in the synthesis of various dyes and pharmaceuticals, is also a compound of toxicological interest due to its classification as a potential human carcinogen.[5] Consequently, the ability to accurately measure its levels in biological and environmental samples is crucial for safety and exposure assessments. o-Anisidine-d7 serves as the gold-standard internal standard for this purpose, enabling researchers to achieve the highest levels of accuracy and precision in their quantitative methods.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of o-Anisidine-d7 is essential for its effective use.

| Property | Value | Source(s) |

| CAS Number | 1219803-70-9 | |

| Molecular Formula | C₇D₇H₂NO | |

| Molecular Weight | 130.20 g/mol | |

| Synonyms | 2-Methoxy-d3-aniline-d4, 2-Methoxy-d3-aniline-3,4,5,6-d4 | |

| Appearance | Typically a liquid | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetonitrile | [Generic chemical properties] |

For comparison, the non-deuterated o-Anisidine has a CAS number of 90-04-0 and a molecular weight of approximately 123.15 g/mol .[6]

Synthesis of o-Anisidine-d7: A Protocol Grounded in Isotopic Precision

The synthesis of o-Anisidine-d7 with high isotopic purity is critical for its function as an internal standard. A common and effective method involves the reduction of a deuterated o-nitroaniline precursor. This approach ensures the stable incorporation of deuterium atoms at specific, non-exchangeable positions.

Synthesis of o-Nitroaniline-d7 Intermediate

The first stage of the synthesis focuses on preparing the deuterated precursor, o-nitroaniline-d7.

-

Reaction Principle: This step involves a nucleophilic aromatic substitution reaction where deuterated benzyl alcohol-d7 reacts with o-nitrobenzene in the presence of a strong base, sodium deuteride (NaD).[5]

-

Key Parameters:

-

Temperature: 110–120°C

-

Solvent: Deuterated dimethylformamide (DMF-d₇)

-

Reaction Time: 8–10 hours

-

This reaction typically achieves yields in the range of 80–85%.[5]

Catalytic Reduction to o-Anisidine-d7

The subsequent step is the reduction of the nitro group of the deuterated intermediate to an amine.

-

Reaction Principle: The nitro group of o-nitroaniline-d7 is reduced via catalytic hydrogenation using deuterium gas. This ensures the newly formed amino group is also deuterated.

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[5]

-

Reaction Conditions:

-

Solvent: Methanol-d₄

-

Temperature: 50°C

-

Reducing Agent: Deuterium gas (D₂)

-

Following the reduction, purification via silica gel chromatography is employed to yield o-Anisidine-d7 with an isotopic purity exceeding 99%.[5]

Analytical Characterization and Validation of Deuteration

Confirming the isotopic purity and structural integrity of o-Anisidine-d7 is a critical quality control step. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for verifying the successful incorporation of deuterium.

-

¹H NMR: The proton NMR spectrum of successfully synthesized o-Anisidine-d7 will show a significant reduction or complete absence of signals in the aromatic region (typically δ 6.7–7.1 ppm for o-anisidine) and the methoxy region (around δ 3.8 ppm for o-anisidine).[5] The ¹H NMR spectrum of the non-deuterated o-anisidine shows characteristic peaks for the aromatic and methoxy protons.[7]

-

²H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium atoms.

-

¹³C NMR: The carbon-13 NMR spectrum should remain consistent with the core carbon skeleton of o-anisidine, confirming that the underlying molecular structure is preserved.[8]

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the mass increase due to deuteration.

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis of o-Anisidine-d7 will show a molecular ion peak corresponding to its deuterated mass (e.g., m/z 130.1124 for the protonated molecule [C₇D₇H₂NO+H]⁺).[5] This is a clear mass shift from the non-deuterated o-anisidine.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can further confirm the location of the deuterium labels on the molecule.

Application in Quantitative Bioanalysis: A Step-by-Step Workflow

o-Anisidine-d7 is primarily used as an internal standard for the quantification of o-anisidine in various biological matrices, such as plasma, urine, or tissue homogenates. Below is a representative workflow for developing a robust LC-MS/MS method.

Experimental Protocol: Quantification of o-Anisidine in Human Plasma

This protocol outlines the key steps for a typical bioanalytical method.

1. Preparation of Stock and Working Solutions:

- Prepare a primary stock solution of o-anisidine and o-Anisidine-d7 in methanol at a concentration of 1 mg/mL.

- Perform serial dilutions to prepare working solutions for calibration standards and quality controls (QCs).

2. Preparation of Calibration Standards and Quality Controls:

- Spike blank human plasma with the appropriate working solutions of o-anisidine to create a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL).

- Prepare QCs at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the o-Anisidine-d7 internal standard working solution (e.g., at 500 ng/mL).

- Vortex briefly to mix.

- Add 300 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 13,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

- Mobile Phase: A gradient elution with water containing 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is often effective.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 10 µL.

- Mass Spectrometry (MS/MS):

- Ionization: Electrospray ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- o-Anisidine: Monitor a specific precursor-to-product ion transition (e.g., m/z 124.1 → 109.1).

- o-Anisidine-d7: Monitor the corresponding mass-shifted transition (e.g., m/z 131.1 → 116.1).

- Optimize MS parameters (e.g., collision energy, cone voltage) to maximize signal intensity.

5. Data Analysis:

- Integrate the peak areas for both o-anisidine and o-Anisidine-d7.

- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of o-anisidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates the key stages in the quantitative analysis of o-anisidine using o-Anisidine-d7 as an internal standard.

Caption: Workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Conclusion: Ensuring Data Integrity in Research and Development

o-Anisidine-d7 is a vital tool for any laboratory conducting quantitative analysis of o-anisidine. Its use as a stable isotope-labeled internal standard is the most reliable method to compensate for analytical variability, thereby ensuring the accuracy and integrity of the generated data. This technical guide provides the foundational knowledge and practical protocols for the synthesis, characterization, and application of o-Anisidine-d7. By adhering to these principles and methodologies, researchers and drug development professionals can be confident in the quality and reproducibility of their bioanalytical results.

References

- Google Patents. CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole.

-

NCBI. Structure and Spectroscopy of o-anisidine Investigated by Density Functional Theory in Comparison with Experiments. [Link]

-

NCBI. ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. [Link]

-

ResearchGate. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. [Link]

-

ResearchGate. LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. [Link]

-

ResearchGate. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Wikipedia. o-Anisidine. [Link]

Sources

- 1. waters.com [waters.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. jneonatalsurg.com [jneonatalsurg.com]

- 5. o-Anisidine-d7 Deuterated Internal Standard [benchchem.com]

- 6. o-Anisidine - Wikipedia [en.wikipedia.org]

- 7. o-Anisidine(90-04-0) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Researcher's Guide to o-Anisidine-d7: From Supplier Qualification to Application as an Internal Standard

This technical guide provides an in-depth exploration of o-Anisidine-d7 (CAS No. 1219803-70-9), a deuterated analog of the aromatic amine o-Anisidine. Intended for researchers, analytical scientists, and professionals in drug development and toxicology, this document details the critical process of supplier selection, the meticulous evaluation of a Certificate of Analysis (CoA), and a practical, field-proven protocol for its application as an internal standard in mass spectrometry-based quantification.

The Critical Role of Deuterated Standards in Quantitative Analysis

In modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving the highest levels of accuracy and precision. o-Anisidine-d7, where seven hydrogen atoms are replaced with deuterium, is an ideal internal standard for the quantification of o-Anisidine.

The rationale for using a SIL-IS is straightforward yet powerful. o-Anisidine-d7 is chemically identical to its non-labeled counterpart, meaning it exhibits the same chromatographic retention time, ionization efficiency, and extraction recovery.[1] However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer. By adding a known concentration of o-Anisidine-d7 to a sample at the earliest stage of preparation, any analyte loss during extraction, derivatization, or injection will affect both the analyte and the standard equally. The ratio of the analyte's signal to the internal standard's signal remains constant, thus correcting for experimental variability and ensuring robust, reliable quantification.

Part 1: Supplier Qualification and the Certificate of Analysis

The integrity of any quantitative bioanalytical method rests upon the quality of its reference standards. Therefore, selecting a reputable supplier and rigorously scrutinizing the accompanying Certificate of Analysis are paramount first steps.

Identifying a Reputable Supplier

Several established suppliers provide o-Anisidine-d7 for research and analytical purposes. These include, but are not limited to, LGC Standards, Toronto Research Chemicals (a brand of LGC), and Clinivex.[2][3][4] When evaluating potential suppliers, consider the following:

-

Traceability and Certification: Does the supplier operate under a recognized quality management system, such as ISO 9001, or provide materials manufactured under Good Manufacturing Practice (GMP) conditions?

-

Documentation: Is a comprehensive Certificate of Analysis readily available for the specific lot you intend to purchase?[2]

-

Technical Support: Does the supplier offer accessible and knowledgeable technical support to address questions regarding the product's stability, solubility, or handling?

The process of selecting a supplier and validating the material can be visualized as a systematic workflow.

Caption: Workflow for o-Anisidine-d7 supplier qualification.

Deconstructing the Certificate of Analysis: A Guide to What Matters

The Certificate of Analysis is the single most important document accompanying your reference standard. It is a formal declaration from the supplier that the material meets a defined set of specifications. A comprehensive CoA for o-Anisidine-d7 should provide the data summarized in the table below.

Table 1: Exemplary Certificate of Analysis for o-Anisidine-d7

| Parameter | Specification / Method | Typical Value | Causality and Importance |

| Identification | |||

| Chemical Name | 2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)aniline[3][5] | Conforms | Ensures you have the correct molecule. The IUPAC name specifies the exact positions of the deuterium labels. |

| CAS Number | 1219803-70-9[2] | Conforms | A universally recognized, unique identifier for the specific chemical substance. |

| Molecular Formula | C₇D₇H₂NO[3][6] | Conforms | Confirms the elemental composition, including the presence of seven deuterium atoms. |

| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | 130.2 g/mol [3][5] | Verifies the correct mass, accounting for the heavier deuterium isotopes. This is a primary identity check. |

| Purity & Composition | |||

| Chemical Purity | HPLC-UV (e.g., at 254 nm)[7] or GC-FID | ≥ 98.0% | Quantifies the percentage of the desired compound, ensuring that impurities do not interfere with the analysis or lead to inaccurate stock concentrations. |

| Isotopic Purity | ¹H NMR or Mass Spectrometry | ≥ 99 atom % D[8] | Measures the percentage of deuterium at the labeled positions. High isotopic purity is crucial to prevent signal contribution at the analyte's mass. |

| Unlabeled o-Anisidine | LC-MS/MS | < 0.5% | Specifically quantifies the amount of non-deuterated o-Anisidine present. This is a critical parameter to avoid artificially inflating analyte results. |

| Physical Properties | |||

| Appearance | Visual Inspection | Yellow to brown liquid[9][10] | Provides a simple, initial quality check. Significant deviation from the expected appearance could indicate degradation or contamination. |

| Storage & Handling | |||

| Recommended Storage | Supplier Recommendation | Store at 2-8°C, protected from light and moisture | Ensures the long-term stability and integrity of the standard. Improper storage can lead to degradation and compromised analytical results. |

| Safety Information | Material Safety Data Sheet (MSDS) | Toxic, potential carcinogen[10][11] | Provides essential information for safe handling, exposure controls, and personal protective equipment (PPE) requirements.[12] |

Part 2: Experimental Protocol for Quantification of o-Anisidine using o-Anisidine-d7

This section provides a detailed methodology for the analysis of o-Anisidine in a biological matrix (e.g., human urine) using o-Anisidine-d7 as an internal standard, employing liquid-liquid extraction (LLE) and UPLC-MS/MS.

Materials and Reagents

-

o-Anisidine (analyte) reference standard

-

o-Anisidine-d7 (internal standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid

-

Deionized Water

-

Methyl tert-butyl ether (MTBE)

-

Control matrix (e.g., blank human urine)

Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare a 1.0 mg/mL stock solution of o-Anisidine in methanol.

-

Prepare a 1.0 mg/mL stock solution of o-Anisidine-d7 in methanol. Note: If an "Exact Weight" vial is purchased, use the mass provided on the certificate for the highest accuracy.[2]

-

From the stock solutions, prepare a series of working standard solutions (for calibration curve) and a working internal standard solution (e.g., 10 ng/mL) by serial dilution in 50:50 methanol:water.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of urine sample (calibrator, quality control, or unknown), add 25 µL of the o-Anisidine-d7 working internal standard solution. Vortex briefly. This step is critical; the IS must be added before any extraction to account for analyte loss.

-

Add 50 µL of 1M Sodium Hydroxide to basify the sample.

-

Add 1.0 mL of MTBE.

-

Cap and vortex vigorously for 5 minutes.

-

Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Transfer to an autosampler vial for analysis.

-

-

UPLC-MS/MS Analysis:

-

UPLC System: Standard reverse-phase system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: The specific precursor and product ions must be optimized. Based on literature, representative transitions are:

-

o-Anisidine: Q1: 124.1 -> Q3: 109.1

-

o-Anisidine-d7: Q1: 131.0 -> Q3: 113.0[1]

-

-

-

Data Processing:

-

Integrate the peak areas for both the o-Anisidine and o-Anisidine-d7 MRM transitions.

-

Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibrators. Use a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of o-Anisidine in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

The following diagram illustrates this analytical workflow.

Caption: UPLC-MS/MS workflow using o-Anisidine-d7 as an internal standard.

Conclusion

o-Anisidine-d7 is an indispensable tool for the accurate and precise quantification of o-Anisidine in complex matrices. Its efficacy, however, is directly dependent on its quality. By implementing a rigorous supplier qualification process, meticulously evaluating the Certificate of Analysis, and employing a validated analytical method, researchers can ensure the integrity of their data and the success of their scientific endeavors. This guide provides the foundational principles and a practical framework to achieve that goal.

References

-

anisidine 2514 | niosh - CDC . Centers for Disease Control and Prevention. [Link]

-

2-Methoxyaniline | C7H9NO | CID 7000 - PubChem . National Institutes of Health. [Link]

-

A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine . National Institutes of Health. [Link]

-

o-Anisidine - Wikipedia . Wikipedia. [Link]

-

CRM 95 - January 2021 - CORESTA . CORESTA. [Link]

-

UPLC-MS/MS for High-Throughput Analysis of Aromatic Amines in Cigarette Smoke - CORESTA . CORESTA. [Link]

-

Anisidine by HPLC-UV - Analytical Method . ALS Environmental. [Link]

-

O-Anisidine - EZGC Method Translator . Restek. [Link]

-

o-Anisidine - Oakwood Chemical . Oakwood Chemical. [Link]

-

Electro-synthesis and Characterization of Aniline and o- Anisidine Oligomers . MDPI. [Link]

-

HPLC-MS/MS-MRM spectra of AAs and their corresponding internal ... . ResearchGate. [Link]

-

NMAM METHOD 2514 - niosh - CDC . Centers for Disease Control and Prevention. [Link]

Sources

- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. o-Anisidine-d7 | CAS 1219803-70-9 | LGC Standards [lgcstandards.com]

- 3. o-Anisidine-d7, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 4. clinivex.com [clinivex.com]

- 5. clinivex.com [clinivex.com]

- 6. usbio.net [usbio.net]

- 7. cdc.gov [cdc.gov]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. o-Anisidine - Wikipedia [en.wikipedia.org]

- 11. ANISIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. echemi.com [echemi.com]

Navigating the Nuances of o-Anisidine-d7: A Technical Guide to Safe Handling and Application in Quantitative Analysis

Introduction: The Dichotomy of a Valuable Tool and a Potential Hazard

o-Anisidine, a methoxy-substituted aromatic amine, is a significant intermediate in the synthesis of various azo dyes, pigments, and pharmaceuticals.[1][2][3] However, its utility is overshadowed by its classification as a hazardous substance and a potential human carcinogen, necessitating stringent control and monitoring of its presence in environmental and biological matrices.[4][5] This guide provides an in-depth technical overview of o-Anisidine-d7, the deuterated analog of o-anisidine, focusing on its critical role as an internal standard in quantitative analysis while emphasizing the paramount importance of its safe handling.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a standard safety data sheet to provide a deeper understanding of the scientific principles governing the use of o-Anisidine-d7, particularly in mass spectrometry-based bioanalytical methods. The protocols and insights provided herein are grounded in established principles of laboratory safety and analytical chemistry to ensure both the integrity of experimental data and the safety of laboratory personnel.

Physicochemical Properties and Toxicological Profile of o-Anisidine

A thorough understanding of the parent compound, o-anisidine, is fundamental to appreciating the handling requirements of its deuterated counterpart. The physical and chemical properties of o-anisidine are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [2] |

| Appearance | Colorless to yellowish liquid, turns brown on exposure to air | [1][2] |

| Boiling Point | 224 °C | [1] |

| Melting Point | 6.2 °C | [1] |

| Density | 1.09 g/cm³ at 20 °C | [6] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform | [2] |

| log Kow | 1.18 | [6] |

o-Anisidine is classified as toxic if swallowed, in contact with skin, or if inhaled.[7] It is suspected of causing genetic defects and may cause cancer.[7] The International Agency for Research on Cancer (IARC) has classified o-anisidine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[5] Studies have shown that o-anisidine can induce tumors in the bladder and kidneys of animals.[4] Its genotoxicity is linked to its metabolic activation, which can lead to the formation of DNA adducts.[8][9]

The primary health hazards associated with o-anisidine exposure include:

-

Acute Toxicity: Toxic upon ingestion, dermal contact, and inhalation.[7]

-

Organ Toxicity: Potential damage to the blood, kidneys, and liver.[4]

Given these significant health risks, robust and accurate analytical methods are crucial for monitoring human exposure and environmental contamination. This is where the utility of o-Anisidine-d7 becomes paramount.

o-Anisidine-d7: The Internal Standard of Choice for Quantitative Analysis

In modern analytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled internal standards are the gold standard for achieving the highest levels of accuracy and precision.[4] o-Anisidine-d7 is a deuterated analog of o-anisidine, where seven hydrogen atoms have been replaced with deuterium.[10]

The rationale for using a stable isotope-labeled internal standard is multifaceted:

-

Chemical and Physical Similarity: o-Anisidine-d7 has nearly identical chemical and physical properties to the non-labeled o-anisidine. This ensures that it behaves similarly during sample preparation (e.g., extraction, derivatization) and chromatographic separation.

-

Co-elution: In chromatography, the deuterated standard co-elutes with the native analyte.

-

Mass Differentiation: Despite these similarities, the seven deuterium atoms give o-Anisidine-d7 a distinct mass difference from o-anisidine. This allows the mass spectrometer to differentiate between the analyte and the internal standard.

-

Correction for Variability: By adding a known amount of o-Anisidine-d7 to each sample at the beginning of the analytical workflow, it experiences the same procedural losses and instrument variability (e.g., matrix effects, ionization suppression or enhancement) as the native analyte.[11] The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out these sources of error.[11]

The use of o-Anisidine-d7 as an internal standard is a self-validating system that ensures the reliability and integrity of the quantitative data, which is especially critical in toxicological studies, occupational exposure monitoring, and environmental safety assessments.[4]

Workflow for the Use of o-Anisidine-d7 in a Bioanalytical Method

The following diagram illustrates a typical workflow for the quantification of o-anisidine in a biological matrix (e.g., urine) using o-Anisidine-d7 as an internal standard.

Caption: Workflow for quantitative analysis of o-anisidine using o-Anisidine-d7.

Detailed Protocols for Safe Handling and Experimental Use

Adherence to strict safety protocols is non-negotiable when working with o-Anisidine-d7. The following sections provide detailed, step-by-step methodologies for its safe handling and a representative experimental protocol for its use.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before any work with o-Anisidine-d7 commences. This involves identifying all potential hazards and implementing appropriate control measures.

| Hazard | Risk | Control Measures |

| Inhalation | Toxic if inhaled.[7] | Work in a certified chemical fume hood. Use appropriate respiratory protection if a fume hood is not available or during spill cleanup. |

| Skin Contact | Toxic in contact with skin.[7] | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |

| Eye Contact | May cause irritation. | Wear chemical safety goggles or a face shield. |

| Ingestion | Toxic if swallowed.[7] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

| Carcinogenicity | Suspected human carcinogen.[4] | Treat as a carcinogen. Minimize exposure to the lowest possible level. All work should be conducted in a designated area. |

Personal Protective Equipment (PPE) and Engineering Controls

The following diagram outlines the essential PPE and engineering controls for handling o-Anisidine-d7.

Caption: Essential safety controls for handling o-Anisidine-d7.

Step-by-Step Protocol for Preparation of a Stock Solution

This protocol outlines the preparation of a 1 mg/mL stock solution of o-Anisidine-d7.

-

Preparation and Pre-work:

-

Don all required PPE: lab coat, chemical-resistant gloves, and safety goggles.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary materials: o-Anisidine-d7 vial, appropriate solvent (e.g., methanol or acetonitrile), volumetric flask, and pipettes.

-

Decontaminate the work surface within the fume hood.

-

-

Weighing and Dissolution:

-

If the o-Anisidine-d7 is a solid, accurately weigh the desired amount in the fume hood. If it is a liquid, calculate the required volume based on its density.

-

Carefully transfer the weighed or measured o-Anisidine-d7 to a volumetric flask of the appropriate size.

-

Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the compound completely.

-

-

Dilution and Storage:

-

Once dissolved, dilute the solution to the final volume with the solvent.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Transfer the stock solution to a properly labeled amber glass vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

-

Store the stock solution in a refrigerator or as recommended by the supplier, away from light.

-

Storage and Disposal

-

Storage: Store o-Anisidine-d7 in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of o-Anisidine-d7 and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7] Do not dispose of it down the drain.

Conclusion: A Commitment to Safety and Scientific Rigor

o-Anisidine-d7 is an indispensable tool for researchers and scientists engaged in the quantitative analysis of its carcinogenic parent compound. Its use as an internal standard provides a level of accuracy and reliability that is essential for meaningful toxicological and environmental monitoring. However, its utility can only be fully and responsibly realized when coupled with an unwavering commitment to safety. The protocols and guidelines presented in this guide are designed to foster a culture of safety and scientific integrity. By understanding the hazards, implementing robust control measures, and adhering to meticulous experimental procedures, the scientific community can continue to leverage the power of o-Anisidine-d7 to protect human health and the environment.

References

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. International Agency for Research on Cancer. Available at: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2021). ortho-Anisidine and ortho-Anisidine Hydrochloride. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. International Agency for Research on Cancer. Available at: [Link]

-

China Chemical Manufacturer. (2024, July 19). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]

-

Wikipedia. (n.d.). o-Anisidine. Retrieved from [Link]

-

LookChem. (n.d.). Exploring o-Anisidine: Properties, Applications, and Industry Insights. Retrieved from [Link]

-

Stiborova, M., Schmeiser, H. H., Frei, E., Hudecek, J., & Hradec, J. (1995). Identification of a genotoxic mechanism for the carcinogenicity of the environmental pollutant and suspected human carcinogen o-anisidine. PubMed. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Nature. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

ACS Publications. (2022, August 24). Cytotoxic Homo- and Hetero-Dimers of o-toluidine, o-anisidine, and Aniline Formed by In Vitro Metabolism. Retrieved from [Link]

-

Loba Chemie. (2016, April 26). O-ANISIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

Sources

- 1. ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 3. innospk.com [innospk.com]

- 4. o-Anisidine-d7 Deuterated Internal Standard [benchchem.com]

- 5. o-Anisidine - Wikipedia [en.wikipedia.org]

- 6. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. Identification of a genotoxic mechanism for the carcinogenicity of the environmental pollutant and suspected human carcinogen o-anisidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. o-Anisidine-d7 | CAS 1219803-70-9 | LGC Standards [lgcstandards.com]

- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

Navigating the Matrix: An In-depth Technical Guide to the Solubility of o-Anisidine-d7 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Silent Standard

In the world of quantitative analysis, particularly in mass spectrometry-based bioanalytical and environmental studies, the internal standard is the silent partner that ensures accuracy and precision. o-Anisidine-d7, the deuterated analogue of the industrial chemical and potential human carcinogen o-anisidine, serves this critical role.[1] Its near-identical chemical behavior to its non-deuterated counterpart, coupled with a distinct mass shift, allows it to navigate the complexities of sample preparation and analysis, correcting for variations and ensuring the integrity of the resulting data.[1] However, the efficacy of any standard is fundamentally tied to its proper handling and preparation, which begins with a thorough understanding of its solubility.

This guide provides a comprehensive exploration of the solubility of o-Anisidine-d7 in organic solvents. Given the limited direct solubility data for the deuterated form, we will leverage the well-documented properties of o-anisidine as a close proxy, a scientifically sound approach due to the negligible impact of deuterium substitution on physicochemical properties other than molecular weight. We will delve into the theoretical underpinnings of its solubility, present available data, and most critically, provide robust, field-tested protocols for you to determine its solubility in your specific solvent systems.

Physicochemical Properties: A Tale of Two Isotopologues

The physical and chemical characteristics of a molecule are the primary determinants of its solubility. Below is a comparative table of key properties for both o-anisidine and its deuterated form. The primary difference to note is the increase in molecular weight due to the seven deuterium atoms.

| Property | o-Anisidine | o-Anisidine-d7 | Source(s) |

| Molecular Formula | C₇H₉NO | C₇D₇H₂NO | [2][3] |

| Molecular Weight | 123.15 g/mol | ~130.20 g/mol | [2][3] |

| Appearance | Yellowish to reddish-brown liquid | Not specified, expected to be similar | [4][5] |

| Melting Point | 6.2 °C | Not specified, expected to be similar | [4][5] |

| Boiling Point | 224 °C | Not specified, expected to be similar | [4][5] |

| Density | 1.0923 g/cm³ | Not specified, expected to be similar | [5] |

| logP (o/w) | 1.18 | Not specified, expected to be similar | [6] |

The structural similarity between o-anisidine and o-Anisidine-d7 is the cornerstone of the latter's utility as an internal standard. This similarity also means that the solubility behavior of o-anisidine in various organic solvents provides a reliable roadmap for o-Anisidine-d7.

The Solubility Profile of o-Anisidine: A Proxy for its Deuterated Analog

o-Anisidine's solubility is governed by its molecular structure: an aromatic benzene ring substituted with a polar amino group (-NH₂) and a methoxy group (-OCH₃). The aromatic ring imparts lipophilic (oil-loving) character, while the amino and methoxy groups provide sites for hydrogen bonding and polar interactions. This dual nature allows for solubility in a range of organic solvents.

Based on available literature, o-anisidine is described as being "miscible" or "soluble" in several common organic solvents.[2][5][6][7] This suggests a high degree of solubility, likely to the point of forming a single phase at most practical concentrations.

Qualitative Solubility of o-Anisidine in Common Organic Solvents:

| Solvent | Polarity | Type | Qualitative Solubility | Source(s) |

| Ethanol | Polar Protic | Alcohol | Soluble | [2][5][7] |

| Methanol | Polar Protic | Alcohol | Soluble | [2] |

| Acetone | Polar Aprotic | Ketone | Soluble | [5][7] |

| Diethyl Ether | Nonpolar | Ether | Soluble | [2][5][7] |

| Benzene | Nonpolar | Aromatic | Soluble | [5][6] |

| Chloroform | Nonpolar | Halogenated | Soluble | [2] |

| Water | Very Polar | Protic | Slightly Soluble (1.5 g/100 ml) | [5] |

The "like dissolves like" principle is clearly at play here. The aromatic nature of o-anisidine ensures its solubility in non-polar aromatic solvents like benzene and toluene. The presence of the polar amino and methoxy groups allows for favorable interactions with both polar protic solvents (like ethanol and methanol) and polar aprotic solvents (like acetone). Its limited solubility in water is also expected, as the non-polar benzene ring constitutes a significant portion of the molecule.

Determining the Unknown: A Protocol for Quantitative Solubility Assessment

While qualitative data is useful for initial solvent selection, quantitative data is often necessary for the precise preparation of stock solutions and calibration standards. The following is a robust, step-by-step protocol for determining the solubility of o-Anisidine-d7 in a specific organic solvent. This method is based on the widely accepted shake-flask method.[8]

Experimental Workflow for Solubility Determination

Caption: Workflow for determining o-Anisidine-d7 solubility.

Step-by-Step Methodology

1. Materials and Reagents:

-

o-Anisidine-d7 (of known purity)

-

High-purity organic solvent of interest (e.g., HPLC grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Autosampler vials for the analytical instrument

-

Calibrated analytical instrument (HPLC-UV or GC-MS)

2. Experimental Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of o-Anisidine-d7 to a known volume of the chosen solvent in a sealed vial. "Excess" means that undissolved solid should be visible.

-

Place the vial in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method.

-

3. Analytical Quantification:

-

Prepare a series of calibration standards of o-Anisidine-d7 of known concentrations in the solvent.

-

Analyze the calibration standards and the diluted sample using a validated HPLC-UV or GC-MS method.[9][10]

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of o-Anisidine-d7 in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of o-Anisidine-d7 in that solvent at the specified temperature.

Factors Influencing Solubility: A Conceptual Overview

The solubility of o-Anisidine-d7 is not a fixed value but is influenced by several environmental and chemical factors. Understanding these can aid in troubleshooting and ensuring reproducible results.

Caption: Key factors affecting the solubility of o-Anisidine-d7.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. If you are preparing a concentrated stock solution, gentle warming may aid in dissolution. However, it is crucial to ensure the solution remains stable and does not precipitate upon returning to room temperature.

-

Solvent Polarity: As discussed, the choice of solvent is critical. A solvent that has a similar polarity to o-Anisidine-d7 will generally be a better solvent.

-

Purity of o-Anisidine-d7: Impurities in the analyte can affect its measured solubility. It is essential to use a well-characterized standard of known purity.

Practical Recommendations for Laboratory Use

-

Stock Solution Preparation: For preparing a stock solution of o-Anisidine-d7, solvents like methanol, ethanol, and acetone are excellent starting choices due to the high solubility of the non-deuterated analogue.

-

Safe Handling: o-Anisidine is classified as a hazardous substance, suspected of causing genetic defects and cancer.[11][12] It is toxic if swallowed, in contact with skin, or if inhaled.[11][12] Therefore, o-Anisidine-d7 should be handled with the same precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store o-Anisidine-d7 in a tightly sealed container in a cool, dark, and well-ventilated area, away from strong oxidizing agents.[13] It is sensitive to light and air, which can cause it to darken and degrade over time.[13]

Conclusion

While direct quantitative solubility data for o-Anisidine-d7 remains elusive in readily available literature, a strong, scientifically-grounded understanding of its behavior can be derived from its non-deuterated counterpart, o-anisidine. This guide has provided a framework for this understanding, from the fundamental physicochemical properties to a detailed, actionable protocol for determining its solubility in any organic solvent of interest. By applying these principles and methodologies, researchers can ensure the accurate and effective use of this critical internal standard in their analytical workflows, ultimately contributing to the generation of reliable and high-quality scientific data.

References

-

Loba Chemie. (2016, April 26). O-ANISIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ortho-anisidine. Retrieved from [Link]

-

Grokipedia. (n.d.). o-Anisidine. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). O-ANISIDINE GHS Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). o-Anisidine. Retrieved from [Link]

-

China Chemical Manufacturer. (2024, July 19). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]

-

AGR Enterprises. (n.d.). Material Safety Data Sheet - o-Anisidine MSDS. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). ANISIDINE (O-, P- ISOMERS). Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). o-Anisidine (2-Methoyaniline). Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

-

Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM). (2003, September 24). Test Method Protocol for Solubility Determination. Retrieved from [Link]

-

Elsevier. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyaniline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Retrieved from [Link]

-

European Union. (2021, February 15). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Royal Society of Chemistry. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Unknown. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

Sources

- 1. o-Anisidine-d7 Deuterated Internal Standard [benchchem.com]

- 2. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 3. o-Anisidine-d7 | CAS 1219803-70-9 | LGC Standards [lgcstandards.com]

- 4. ortho-anisidine, 90-04-0 [thegoodscentscompany.com]

- 5. o-Anisidine - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Making sure you're not a bot! [helda.helsinki.fi]

- 10. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]